![molecular formula C12H15ClF3N B13895001 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride CAS No. 1203681-50-8](/img/structure/B13895001.png)
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine typically involves the following steps:
Formation of the Trifluoromethylphenyl Intermediate: The starting material, 2-(trifluoromethyl)benzyl chloride, is prepared by reacting 2-(trifluoromethyl)benzyl alcohol with thionyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine.
Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring may contribute to binding affinity and specificity by fitting into the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
- (S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide
Uniqueness
3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring contributes to binding affinity and specificity.
Properties
CAS No. |
1203681-50-8 |
|---|---|
Molecular Formula |
C12H15ClF3N |
Molecular Weight |
265.70 g/mol |
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)7-9-5-6-16-8-9;/h1-4,9,16H,5-8H2;1H |
InChI Key |
BOHQGPQEUXDGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


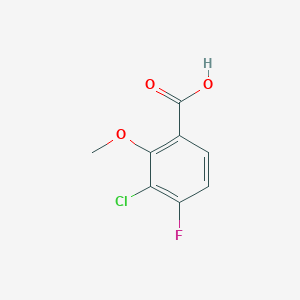
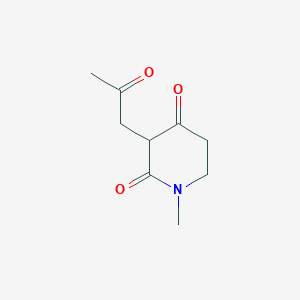
![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
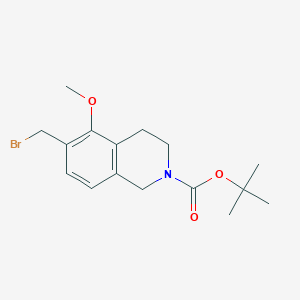
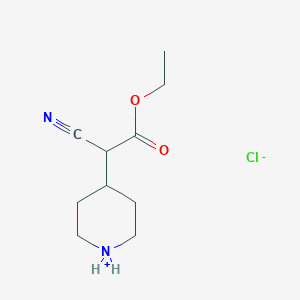
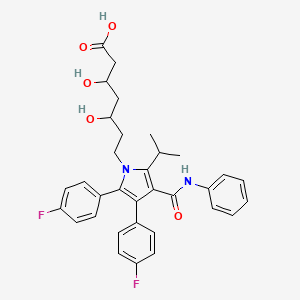
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
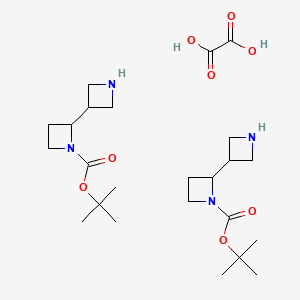
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
